(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine-4-carboxylic acid family, which is characterized by a five-membered ring containing sulfur and nitrogen. This specific compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, often involving the reaction of thiazolidine derivatives with substituted phenyl groups. The structural characteristics and biological properties have been explored in several scientific studies, highlighting its relevance in pharmaceutical applications.
This compound is classified as an amino acid derivative and a thiazolidine. It is particularly noted for its chirality, with the "4S" designation indicating the specific stereochemistry at the fourth carbon atom in the thiazolidine ring.
The synthesis of (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
The synthesis can be optimized using various catalysts and solvents to enhance yield and selectivity. For instance, using Lewis acids can facilitate electrophilic substitutions while maintaining stereochemical integrity.
The molecular structure of (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be represented as follows:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing intramolecular interactions that stabilize its structure.
(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid participates in various chemical reactions:
The reactivity of this compound is influenced by its functional groups and stereochemistry, which can affect reaction pathways and product distributions.
The mechanism of action for (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid in biological systems may involve:
Studies have indicated that compounds within this class can influence metabolic pathways related to amino acid metabolism and redox balance.
(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has potential applications in:
The thiazolidine-4-carboxylic acid core represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and structural adaptability. This saturated five-membered heterocycle incorporates sulfur and nitrogen atoms within a conformationally constrained ring system, enabling diverse molecular interactions with biological targets. The specific compound (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1265908-08-4, C~12~H~15~NO~4~S, MW 269.32 g/mol) exemplifies strategic structural optimization within this class [1] . Its molecular architecture features three critical domains: (1) the thiazolidine ring providing conformational restraint and hydrogen-bonding capabilities via the carboxylic acid and nitrogen moieties; (2) the chiral C4 center governing three-dimensional orientation; and (3) the 3,5-dimethoxyphenyl substituent at C2, contributing a planar aromatic system for hydrophobic interactions and π-stacking with biological macromolecules [2] [3].
The electronic distribution within the thiazolidine ring creates nucleophilic and electrophilic regions that facilitate binding to enzymatic targets. Specifically, the C2 and C5 positions serve as strategic modification sites for structure-activity relationship (SAR) studies. Research demonstrates that electron-donating groups (e.g., methoxy substituents) on the C2-aryl moiety enhance anticancer activity by promoting DNA intercalation and topoisomerase inhibition [2] [9]. This compound's 3,5-dimethoxy configuration maximizes this electronic effect while maintaining optimal steric bulk. Additionally, the carboxylic acid at C4 enables salt formation for solubility modulation and provides a zinc-binding motif critical for enzyme inhibition (e.g., matrix metalloproteinases) in cancer metastasis [3] [6].
Table 1: Structural Components and Functional Roles in Thiazolidine Derivatives
Molecular Domain | Structural Features | Biological Functions |
---|---|---|
Thiazolidine core | Saturated 5-membered ring with endocyclic S and N atoms | Conformational restraint, hydrogen bond acceptance/donation, chelation capability |
C2 substituent | 3,5-Dimethoxyphenyl aromatic system | Hydrophobic interactions, π-stacking with DNA/base pairs, radical stabilization |
C4 position | Chiral center with carboxylic acid | Stereoselective target binding, solubility modulation, zinc coordination in metalloenzymes |
Methoxy groups | Electron-donating para-orientation on phenyl ring | Enhanced DNA affinity, increased lipophilicity for membrane penetration |
Chirality at C4 significantly influences the biological activity profile of thiazolidine-4-carboxylic acid derivatives. The (4S)-enantiomer of 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits distinct target affinity compared to its (4R)-counterpart due to differential fit within chiral biological environments. This stereospecificity arises from the compound's interaction with asymmetric binding pockets in enzymes and receptors, where the three-dimensional orientation of the carboxylic acid and spatial projection of the thiazolidine ring determine binding efficiency [1] . Molecular modeling studies indicate the (4S) configuration optimally positions the carboxylic acid for hydrogen-bonding interactions with residues in the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain—a critical anticancer target [6] [9].
The (4S) stereochemistry also influences metabolic stability and transport. Enantioselective metabolism occurs via hepatic enzymes that preferentially process specific conformations, affecting systemic exposure. Additionally, membrane transporters (e.g., organic anion-transporting polypeptides) exhibit stereoselective uptake, potentially enhancing tumor accumulation of the (4S)-enantiomer [3]. The canonical SMILES notation (O=C([C@@H]1NC(C2=CC(OC)=CC(OC)=C2)SC1)O explicitly defines this absolute configuration, while the InChIKey descriptor (LDAFEDIBZPMXFT-NFJWQWPMSA-N) encodes stereochemical information for database searching [1] [8]. Synthetic protocols typically employ L-cysteine derivatives as chiral precursors to ensure enantioselective production of the (4S)-configured compound, avoiding racemization during ring formation .
Table 2: Comparative Properties of (4S) vs. (4R) Stereoisomers
Property | (4S)-Configuration | (4R)-Configuration |
---|---|---|
VEGFR-2 binding affinity | High (IC~50~ 0.15 μM predicted) | Moderate to low |
DNA interaction capability | Strong intercalation | Weak intercalation |
Metabolic stability (human liver microsomes) | t~1/2~ > 120 min | t~1/2~ ≈ 60 min |
Predicted intestinal permeability | Moderate (LogP ~1.8) | Moderate (LogP ~1.8) |
Aqueous solubility | 0.5-1 mg/mL | 0.5-1 mg/mL |
Thiazolidine-based drug development has evolved significantly since early hypoglycemic applications, with anticancer research accelerating over the past two decades. First-generation thiazolidinediones (e.g., rosiglitazone) demonstrated unexpected antiproliferative effects independent of PPARγ activation, redirecting medicinal chemistry efforts toward oncology applications [2]. The structural transition from thiazolidinediones to thiazolidine-4-carboxylic acids incorporated beneficial physicochemical properties: enhanced hydrogen-bonding capacity, improved metabolic stability, and reduced Michael acceptor reactivity responsible for off-target effects [3] [6].
(4S)-2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid emerged as a strategic optimization targeting multiple oncogenic pathways. Mechanistic studies reveal concentration-dependent induction of reactive oxygen species (ROS) in squamous carcinoma (SCC-15) cells, with 58-168% increases in DCF fluorescence observed within 6 hours of exposure [3]. This ROS-mediated apoptosis occurs through mitochondrial depolarization and caspase-3 activation—a mechanism distinct from classical DNA-damaging agents. The compound also demonstrates inhibitory potential against kinase targets critical in angiogenesis and metastasis, particularly VEGFR-2 (IC~50~ = 0.15 μM predicted) [6] [9].
Recent advances incorporate nanotechnology to address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with folate ligands enhance tumor-specific delivery of thiazolidine derivatives, leveraging the enhanced permeability and retention effect. This approach increases intracellular concentrations in breast (MCF-7) and hepatic (HepG2) carcinoma cells while minimizing systemic exposure [2] [6]. Current research explores hybrid molecules combining the thiazolidine scaffold with histone deacetylase inhibitory motifs, aiming to simultaneously modulate epigenetic regulation and apoptosis pathways in treatment-resistant malignancies.
Table 3: Evolution of Thiazolidine-Based Anticancer Agents
Generation | Structural Features | Primary Targets | Therapeutic Limitations |
---|---|---|---|
First (1990s) | 2,4-Thiazolidinediones (e.g., troglitazone) | PPARγ, undefined anticancer targets | Hepatotoxicity, Michael addition side reactions |
Second (2000s) | 5-Ene-rhodanine derivatives | Kinases, topoisomerases | Metabolic instability, redox cycling |
Third (2010-present) | 4-Carboxylic acids with chiral centers (e.g., (4S)-isomer) | VEGFR-2, ROS induction, CDK2 | Moderate solubility, requires nano-formulation |
Emerging | Thiazolidine–HDAC inhibitor hybrids | Epigenetic regulators + kinase targets | Synthetic complexity, in vivo efficacy data pending |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: